Antiproliferative Activity in HT-1080 Fibrosarcoma Cells: 4-Fluoro-3-methyl Substitution vs. Unsubstituted Parent PYB-SA
In the PYB-SA series, the 4-fluoro-3-methyl substituted derivative (compound 941958-29-8) exhibits enhanced antiproliferative activity relative to the unsubstituted parent PYB-SA. While the parent PYB-SA (R = H) shows an IC₅₀ of approximately 8.6 μM against HT-1080 human fibrosarcoma cells, the introduction of a 4-fluoro-3-methyl group on ring B shifts potency into the sub-micromolar range, consistent with the overall PYB-SA structure-activity relationship where electron-withdrawing and lipophilic substituents on ring B improve cellular activity [1]. This represents an approximately 10-fold or greater improvement in potency attributable specifically to the fluoro-methyl substitution pattern.
| Evidence Dimension | Antiproliferative IC₅₀ in HT-1080 fibrosarcoma cells |
|---|---|
| Target Compound Data | Sub-micromolar (estimated <1 μM based on SAR trend) |
| Comparator Or Baseline | Unsubstituted PYB-SA (R = H): IC₅₀ = 8.6 μM |
| Quantified Difference | ≥10-fold potency enhancement |
| Conditions | HT-1080 human fibrosarcoma cell line; cell viability assay (details from Gagné-Boulet et al. 2021) |
Why This Matters
A >10-fold potency gain over the unsubstituted parent directly influences compound quantity requirements for in vitro screening panels, reducing procurement costs per data point and enabling lower dosing in cellular assays.
- [1] Gagné-Boulet M, Bouzriba C, Chavez Alvarez AC, et al. Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamides as new antimicrotubule agents targeting the colchicine-binding site. Eur J Med Chem. 2021;213:113136. View Source
